molecular formula C14H11N5O3 B2358974 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034350-22-4

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No. B2358974
CAS RN: 2034350-22-4
M. Wt: 297.274
InChI Key: LSKTYVVJHSYARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a multistep process. For instance, the synthesis of 2-oxo-1,2-dihydropyridin-3-yl amides involves a facile aminolysis reaction, in which different alkyl and aryl esters and amides are substituted at N-1 and C-3 of the heterocyclic ring .

Scientific Research Applications

Electronic and Bonding Properties in Copper(II) Complexes

Mixed-ligand N-(2-picolyl)picolinamidocopper(II) complexes have been synthesized and characterized, showcasing their electronic, vibrational, and EPR spectroscopic properties. These complexes demonstrate square pyramidal or square planar geometries based on spectroscopic data, offering insights into the electronic and bonding properties critical for understanding coordination chemistry and potential applications in catalysis and materials science (Wu & Su, 1997).

Synthesis and Tuberculostatic Activity

The synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and related derivatives has been explored, with compounds tested for their activity against Mycobacterium tuberculosis. This research highlights the potential of picolinamide derivatives in the development of new therapeutic agents against tuberculosis, reflecting the broader application of these compounds beyond their structural and chemical interest (Bogdanowicz et al., 2012).

Catalytic Applications in Organic Synthesis

Picolinamide has been utilized as a traceless directing group for cobalt-catalyzed oxidative annulation, demonstrating good functional group tolerance and excellent regioselectivity. This showcases its utility in facilitating selective synthesis processes, which is essential for the development of complex organic molecules and has significant implications for pharmaceutical synthesis and materials chemistry (Kuai et al., 2017).

Metal-Amide Bond Studies

Research on metal-amide bonds, including the molecular structure determination of specific palladium(II) complexes, provides foundational knowledge for understanding the interactions and bonding mechanisms in metal-organic frameworks (MOFs) and related materials. Such insights are crucial for the design and synthesis of new materials with tailored properties for catalysis, gas storage, and separation applications (Mulqi et al., 1982).

Fluorescence and Catalytic Activity of Zn(II) Complexes

Zn(II) complexes with quinoline supported amidate ligands have been synthesized, demonstrating intense fluorescence and efficient catalytic activity in various transesterification reactions. This highlights the potential of picolinamide derivatives in the development of new photoluminescent materials and catalysts, contributing to advancements in sensing, imaging, and green chemistry (Rehman et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary target, it’s challenging to determine the exact biochemical pathways it affects . Once the target is identified, it will be possible to map out the biochemical pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various experimental methods such as cell viability assays, gene expression profiling, and protein interaction studies once the target of the compound is identified.

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-13-9(4-3-7-16-13)12-18-11(22-19-12)8-17-14(21)10-5-1-2-6-15-10/h1-7H,8H2,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKTYVVJHSYARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.